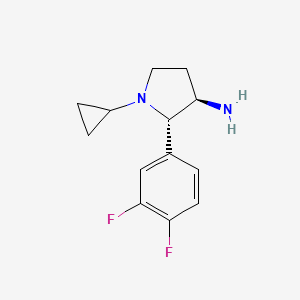

(2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine

CAS No.: 2219379-59-4

Cat. No.: VC4289511

Molecular Formula: C13H16F2N2

Molecular Weight: 238.282

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2219379-59-4 |

|---|---|

| Molecular Formula | C13H16F2N2 |

| Molecular Weight | 238.282 |

| IUPAC Name | (2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C13H16F2N2/c14-10-4-1-8(7-11(10)15)13-12(16)5-6-17(13)9-2-3-9/h1,4,7,9,12-13H,2-3,5-6,16H2/t12-,13+/m1/s1 |

| Standard InChI Key | MFOXIVRDVQGIJV-OLZOCXBDSA-N |

| SMILES | C1CC1N2CCC(C2C3=CC(=C(C=C3)F)F)N |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features a five-membered pyrrolidine ring (C<sub>4</sub>H<sub>9</sub>N) with three distinct substituents:

-

A cyclopropyl group (-C<sub>3</sub>H<sub>5</sub>) at position 1.

-

A 3,4-difluorophenyl group (-C<sub>6</sub>H<sub>3</sub>F<sub>2</sub>) at position 2.

-

A primary amine (-NH<sub>2</sub>) at position 3.

The stereochemistry is defined by the (2S,3R) configuration, which imposes specific spatial constraints on the molecule’s interactions with biological targets .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>13</sub>H<sub>16</sub>F<sub>2</sub>N<sub>2</sub> |

| Molecular Weight | 238.28 g/mol (calculated) |

| IUPAC Name | (2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine |

| Chiral Centers | 2 (C2, C3) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of chiral pyrrolidine derivatives often involves stereoselective cyclization and functionalization strategies. A notable approach, adapted from methods used for related cyclopropyl-pyrrolidine systems , includes:

-

Boc Protection: Introduction of a tert-butoxycarbonyl (Boc) group to stabilize the amine during subsequent reactions.

-

Reductive Amination: Coupling of a cyclopropyl-aldehyde intermediate with a fluorophenyl-containing amine precursor under catalytic hydrogenation .

-

Deprotection: Acidic removal of the Boc group to yield the free amine.

For example, the PMC study highlights the use of Pd(PPh<sub>3</sub>)<sub>4</sub>-catalyzed allylation and ozonolysis to construct similar pyrrolidine frameworks. These methods ensure high enantiomeric excess (ee > 95%) but require careful optimization to avoid side reactions, such as cyclopropane ring opening .

Challenges in Scalability

-

Stereochemical Integrity: Maintaining the (2S,3R) configuration during scale-up demands chiral auxiliaries or asymmetric catalysis .

-

Fluorine Stability: The electron-withdrawing nature of fluorine atoms necessitates mild reaction conditions to prevent defluorination .

Pharmacological Applications

Selectivity Profiling

Comparative studies on chiral pyrrolidines reveal that fluorine substitution at the meta and para positions improves selectivity for neuronal nitric oxide synthase (nNOS) over endothelial NOS (eNOS). This selectivity arises from steric clashes between fluorinated aryl groups and heme propionates in eNOS .

Physicochemical and ADME Properties

Solubility and Lipophilicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume